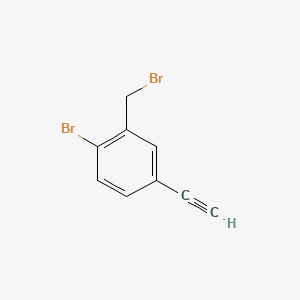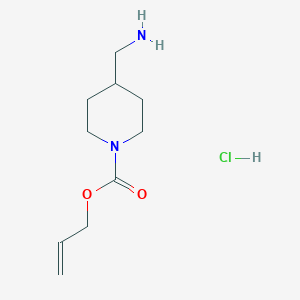
Naphthalene-2,3-diylbis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,3-diylbis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with two phenylmethanone groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-2,3-diylbis(phenylmethanone) typically involves the Friedel-Crafts acylation reaction. This reaction requires a naphthalene substrate, phenylmethanone (benzophenone), and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Naphthalene-2,3-diylbis(phenylmethanone) may involve large-scale reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2,3-diylbis(phenylmethanone) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.
Reduction: Production of naphthalene-2,3-dihydrobenzophenone.
Substitution: Generation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2,3-diylbis(phenylmethanone) has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and macrocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of sensors and probes.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Naphthalene-2,3-diylbis(phenylmethanone) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Naphthalene-2,3-diylbis(phenylmethanone) can be compared to other similar compounds, such as naphthalene-1,2-diylbis(phenylmethanone) and naphthalene-1,4-diylbis(phenylmethanone) These compounds share structural similarities but differ in the positions of the phenylmethanone groups on the naphthalene ring
List of Similar Compounds
Naphthalene-1,2-diylbis(phenylmethanone)
Naphthalene-1,4-diylbis(phenylmethanone)
Naphthalene-2,6-diylbis(phenylmethanone)
Naphthalene-2,7-diylbis(phenylmethanone)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
18929-62-9 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(3-benzoylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-19-13-7-8-14-20(19)16-22(21)24(26)18-11-5-2-6-12-18/h1-16H |
Clave InChI |
ZECHSDPGMZJYQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)



![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)



![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
